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Compound of Interest

Compound Name: Naphthalene-2,7-dicarboxylic Acid

Cat. No.: B1589578 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Naphthalene-2,7-dicarboxylic acid (CAS No: 2089-89-6), a significant building block in the

synthesis of high-performance polymers and metal-organic frameworks (MOFs).[1] This

document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, alongside relevant experimental protocols, to support research and

development activities.

Core Spectroscopic Data
The structural elucidation of Naphthalene-2,7-dicarboxylic acid is critically dependent on a

combination of spectroscopic techniques. The following sections present a summary of the

available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure of Naphthalene-
2,7-dicarboxylic acid, providing detailed information about the hydrogen and carbon

framework.

¹H NMR Data

The proton NMR spectrum of Naphthalene-2,7-dicarboxylic acid is characterized by distinct

signals for the carboxylic acid and aromatic protons.
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Chemical Shift (δ) ppm Multiplicity Assignment

13.24 Singlet 2H (COOH)

8.80 Singlet 2H (aromatic H-1, H-8)

8.12 Singlet
4H (aromatic H-3, H-4, H-5, H-

6)

Data obtained in DMSO-d₆ at

360 MHz.[2]

¹³C NMR Data

Experimental ¹³C NMR data for Naphthalene-2,7-dicarboxylic acid is not readily available in

the surveyed literature. However, expected chemical shift ranges for the different carbon atoms

can be predicted based on the analysis of similar aromatic carboxylic acids.

Carbon Atom Expected Chemical Shift (δ) ppm

Carboxylic Acid (C=O) 165 - 185

Aromatic (quaternary) 120 - 150

Aromatic (CH) 120 - 140

Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in Naphthalene-2,7-
dicarboxylic acid. The spectrum is dominated by absorptions characteristic of the carboxylic

acid groups and the aromatic naphthalene core. While a specific spectrum for the 2,7-isomer is

not available, the data for the closely related Naphthalene-2,6-dicarboxylic acid provides a

valuable reference.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3300-2500 O-H stretch (broad) Carboxylic acid

~3050 C-H stretch (aromatic) Aromatic ring

~1700 C=O stretch (strong) Carboxylic acid

1600-1450 C=C stretch (aromatic) Aromatic ring

1320-1210 C-O stretch Carboxylic acid

950-910 O-H bend (out-of-plane) Carboxylic acid

Expected absorption bands

based on general IR

correlation tables and

comparison with spectra of

similar compounds.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Molecular Weight: 216.19 g/mol [3]

Exact Mass: 216.04225873 Da[3]

An experimental mass spectrum for Naphthalene-2,7-dicarboxylic acid is not available.

However, the mass spectrum of the isomeric Naphthalene-2,6-dicarboxylic acid shows a

prominent molecular ion peak and characteristic fragmentation patterns.[4] The expected

fragmentation for the 2,7-isomer would likely involve the loss of water (H₂O), carbon monoxide

(CO), and carbon dioxide (CO₂).
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m/z Proposed Fragment

216 [M]⁺ (Molecular ion)

199 [M - OH]⁺

171 [M - COOH]⁺

127 [C₁₀H₇]⁺

Fragmentation data is for the isomeric

Naphthalene-2,6-dicarboxylic acid and is

provided for reference.[5]

Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. The

following sections outline generalized protocols applicable to Naphthalene-2,7-dicarboxylic
acid.

NMR Spectroscopy
A published synthesis of Naphthalene-2,7-dicarboxylic acid provides the following

parameters for ¹H NMR analysis:

Instrument: Bruker Avance III 360 SB NMR spectrometer[2]

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)[2]

Sample Preparation: A sufficient amount of the compound is dissolved in the deuterated

solvent to provide a clear solution. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of

solvent is typical. For ¹³C NMR, a more concentrated solution (50-100 mg) is generally

required. The solution should be filtered to remove any particulate matter before being

transferred to a clean NMR tube.

FT-IR Spectroscopy
Sample Preparation: Solid samples of Naphthalene-2,7-dicarboxylic acid are typically

prepared for IR analysis using the KBr pellet method. A small amount of the finely ground
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compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin,

transparent disk.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR)

spectrometer over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry
Ionization Method: Electron Ionization (EI) is a common method for the analysis of aromatic

compounds. Electrospray ionization (ESI) may also be used, particularly for LC-MS

applications.

Analysis: The sample is introduced into the mass spectrometer, typically via a direct insertion

probe for solid samples or after separation by gas or liquid chromatography. The instrument

analyzes the mass-to-charge ratio (m/z) of the resulting ions.

Experimental Workflow Visualization
The general workflow for the spectroscopic characterization of Naphthalene-2,7-dicarboxylic
acid is illustrated below.
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General workflow for the spectroscopic analysis of Naphthalene-2,7-dicarboxylic acid.

As Naphthalene-2,7-dicarboxylic acid is primarily utilized as a chemical intermediate, there is

a lack of substantial research into its direct biological activity and associated signaling

pathways. Studies on other naphthalene derivatives have suggested potential for inducing

apoptosis in cancer cells through ROS-mediated pathways, but this has not been specifically

demonstrated for the 2,7-dicarboxylic acid isomer. Further research is required to explore the

pharmacological potential of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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